
2-Bromo-1-((4-fluorobenzyl)oxy)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-((4-fluorobenzyl)oxy)-4-methylbenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromine atom, a fluorobenzyl group, and a methyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-((4-fluorobenzyl)oxy)-4-methylbenzene typically involves the bromination of 1-((4-fluorobenzyl)oxy)-4-methylbenzene. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the synthesis while maintaining product purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-((4-fluorobenzyl)oxy)-4-methylbenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom, yielding 1-((4-fluorobenzyl)oxy)-4-methylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Substituted derivatives such as 2-amino-1-((4-fluorobenzyl)oxy)-4-methylbenzene.
Oxidation: 2-Bromo-1-((4-fluorobenzyl)oxy)-4-methylbenzoic acid.
Reduction: 1-((4-fluorobenzyl)oxy)-4-methylbenzene.
Applications De Recherche Scientifique
2-Bromo-1-((4-fluorobenzyl)oxy)-4-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: It can be utilized in the creation of novel materials with unique properties, such as polymers or liquid crystals.
Biological Studies: The compound may be used in studies involving the interaction of halogenated aromatic compounds with biological systems.
Mécanisme D'action
The mechanism by which 2-Bromo-1-((4-fluorobenzyl)oxy)-4-methylbenzene exerts its effects depends on the specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-fluorobenzene: A simpler analog with only bromine and fluorine substituents.
2-Bromo-1-((4-fluorobenzyl)oxy)-4-methoxybenzene: Similar structure but with a methoxy group instead of a methyl group.
2-Bromo-1-((4-fluorobenzyl)oxy)-4-isopropylbenzene: Contains an isopropyl group instead of a methyl group.
Uniqueness
2-Bromo-1-((4-fluorobenzyl)oxy)-4-methylbenzene is unique due to the specific combination of substituents on the benzene ring, which can influence its chemical reactivity and potential applications. The presence of both bromine and fluorine atoms can enhance its utility in cross-coupling reactions and other synthetic transformations.
Propriétés
Numéro CAS |
405-11-8 |
|---|---|
Formule moléculaire |
C14H12BrFO |
Poids moléculaire |
295.15 g/mol |
Nom IUPAC |
2-bromo-1-[(3-fluorophenyl)methoxy]-4-methylbenzene |
InChI |
InChI=1S/C14H12BrFO/c1-10-5-6-14(13(15)7-10)17-9-11-3-2-4-12(16)8-11/h2-8H,9H2,1H3 |
Clé InChI |
CTKOAIHHDLSNPC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5,6,7-Tetrahydro-4,4-dimethyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B14128924.png)
![2-Methyl-N-[1-(1-naphthalenyl)ethyl]benzamide](/img/structure/B14128925.png)
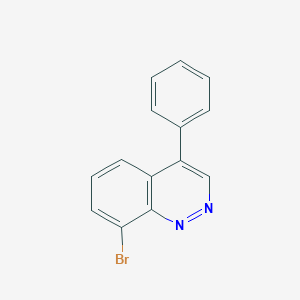

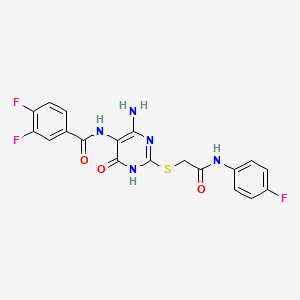
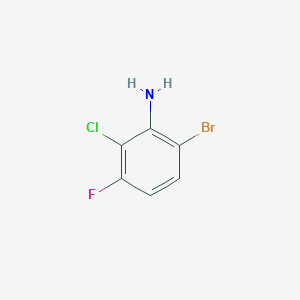

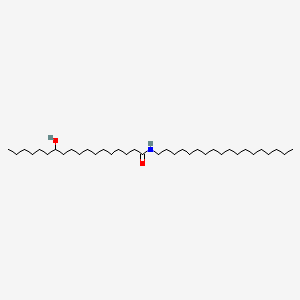



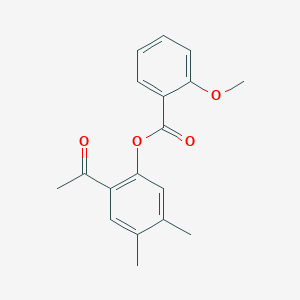
![N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N'-(4-phenoxyphenyl)urea](/img/structure/B14128988.png)
![2-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoic acid](/img/structure/B14128996.png)
